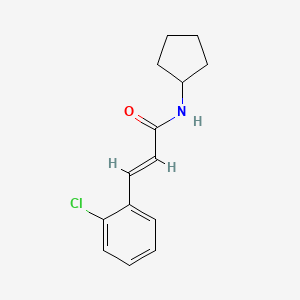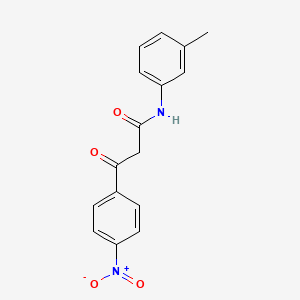![molecular formula C17H18F3NO2 B5687874 (3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5687874.png)
(3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is a member of the benzylamine family, which is known for its diverse biological activities.
科学的研究の応用
(3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine has shown promise in various scientific research applications. One of the most significant areas of research is in the field of medicinal chemistry. This compound has been found to exhibit potent antitumor activity, making it a potential candidate for the development of new cancer drugs. Additionally, it has been shown to have antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Another area of research where this compound has shown potential is in the field of agrochemicals. It has been found to exhibit potent herbicidal activity against a range of weeds, making it a potential candidate for the development of new herbicides.
作用機序
The mechanism of action of (3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine is not fully understood. However, it is believed to exert its biological activity by interacting with specific receptors or enzymes in the target organism. For example, in the case of its antitumor activity, it is believed to inhibit the growth of cancer cells by interfering with their DNA replication or inducing apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine are diverse and depend on the specific application. For example, in the case of its antitumor activity, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In the case of its herbicidal activity, it has been shown to inhibit the growth of weeds by interfering with their photosynthesis or other metabolic pathways.
実験室実験の利点と制限
One of the main advantages of using (3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine in lab experiments is its high potency and selectivity. This makes it a valuable tool for studying specific biological processes or for developing new drugs. However, one of the limitations of using this compound is its potential toxicity, which can make it challenging to work with in certain applications.
将来の方向性
There are several future directions for research involving (3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine. One area of research is in the development of new cancer drugs based on this compound. Another area of research is in the development of new herbicides or pesticides based on this compound. Additionally, there is potential for this compound to be used in the development of new materials with unique properties. Further research is needed to fully understand the potential applications of this compound in various fields.
合成法
The synthesis of (3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine involves the reaction of 3,4-dimethoxybenzaldehyde and 2-(trifluoromethyl)benzylamine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions, and the product is obtained after purification by column chromatography. The yield of the product is generally high, making this method a feasible approach for obtaining this compound.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO2/c1-22-15-8-7-12(9-16(15)23-2)10-21-11-13-5-3-4-6-14(13)17(18,19)20/h3-9,21H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMJBNBLUMZCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=CC=C2C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)benzyl]methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5687791.png)

![1-[(2-methylphenyl)acetyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5687805.png)
![2-{1-tert-butyl-5-[2-(1H-tetrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5687813.png)
![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}pyrimidin-4-amine](/img/structure/B5687820.png)
![6-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2-methyl-1,3-benzoxazole](/img/structure/B5687823.png)
![2-(2-ethyl-1H-imidazol-1-yl)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5687825.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-piperidin-3-ylbenzamide](/img/structure/B5687844.png)

![9-[3-(methylsulfonyl)propanoyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5687863.png)
![(4aR*,8aR*)-2-(methylsulfonyl)-7-[4-(methylthio)benzyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5687868.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B5687882.png)
![5-isobutyl-1'-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5687889.png)
